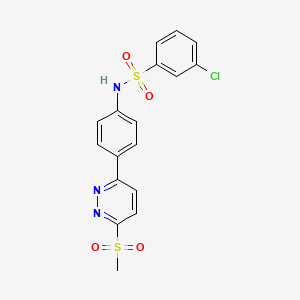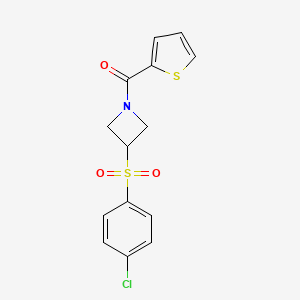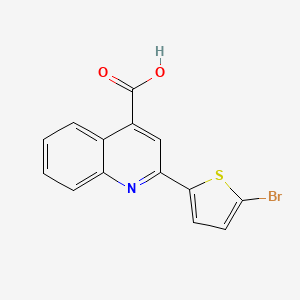![molecular formula C27H23N3O2S2 B2383455 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 330558-04-8](/img/structure/B2383455.png)
5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H23N3O2S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis and characterization. Kornev et al. (2019) reported that Chromone-3-carboxamides react with cyanothioacetamide to form various cyano and thioxo dihydropyridine derivatives, indicating a potential chemical pathway that could involve our compound of interest. This process underlines the chemical reactivity and potential applications of such compounds in synthesizing new chemical entities with various structural motifs (Kornev, Tishin, & Sosnovskikh, 2019).
Jayarajan et al. (2019) synthesized related compounds through a three-component reaction, highlighting the versatility of such compounds in creating diverse chemical structures. The synthesized compounds were characterized using various techniques like FT-IR, NMR, and X-ray diffraction, underscoring the importance of thorough characterization in understanding the properties and applications of such complex molecules (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Molecular Structure Analysis
O'Callaghan et al. (1999) and Naghiyev et al. (2020) discussed the molecular structures of related compounds, which were confirmed by X-ray diffraction. This demonstrates the significance of molecular structure analysis in understanding the configuration and potential reactivity of such compounds. These studies provide a foundation for understanding how the compound might be structured and how it might react under different chemical conditions (O'Callaghan, Mcmurry, Draper, & Champeil, 1999; Naghiyev, Cisterna, Khalilov, Maharramov, Askerov, Asadov, Mamedov, Salmanli, Cárdenas, & Brito, 2020).
Biological Evaluation and Molecular Docking Studies
Talupur et al. (2021) conducted antimicrobial evaluation and molecular docking studies of related compounds, indicating the potential biological activity and therapeutic applications of such molecules. This underscores the broader implications of the compound in the field of drug discovery and biological sciences (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
5-cyano-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBIMMFRINBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)




![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)



![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)